molecular formula C17H25N3O B2608569 1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea CAS No. 1207028-55-4

1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea

Cat. No.: B2608569
CAS No.: 1207028-55-4
M. Wt: 287.407
InChI Key: KGDAJESBIYIVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a cyclopropylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1-Benzylpiperidin-4-ylmethanol: This intermediate is synthesized by the reduction of 1-benzyl-4-piperidone using a reducing agent such as sodium borohydride.

    Conversion to 1-[(1-Benzylpiperidin-4-yl)methyl]amine: The intermediate is then converted to the corresponding amine using reagents like thionyl chloride and ammonia.

    Cyclopropylurea Formation: Finally, the amine is reacted with cyclopropyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpiperidin-4-ylmethanol
  • 1-[(1-Benzylpiperidin-4-yl)methyl]amine
  • Cyclopropylurea derivatives

Uniqueness

1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea stands out due to its unique combination of a benzylpiperidine moiety with a cyclopropylurea group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(19-16-6-7-16)18-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDAJESBIYIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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